

3,4',5-Tribromosalicylanilide CAS number 87-10-5.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4',5-Tribromosalicylanilide

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An In-Depth Technical Guide to **3,4',5-Tribromosalicylanilide** (CAS No. 87-10-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4',5-Tribromosalicylanilide, also known as Tribromsalan, is a halogenated salicylanilide with a history of use as a potent antimicrobial agent.^{[1][2]} This guide provides a comprehensive technical overview of Tribromsalan, including its physicochemical properties, synthesis, multifaceted mechanism of action, antimicrobial spectrum, and critical safety and toxicology data. Historically used in topical disinfectants and soaps, its use in consumer products was ultimately banned by regulatory agencies due to severe photosensitization effects.^{[1][3]} Despite its toxicity, Tribromsalan remains a compound of interest for research, particularly in the study of antimicrobial resistance and specific cellular signaling pathways. This document is intended to serve as a detailed resource for professionals in research and drug development, offering insights into its scientific background and practical considerations for its handling and study.

Physicochemical Properties

3,4',5-Tribromosalicylanilide is an organic compound characterized by a salicylanilide core with three bromine substituents on its aromatic rings.^[2] These structural features, particularly the halogenation, are crucial to its biological activity.^[2]

Property	Value	Source
CAS Number	87-10-5	[1]
Molecular Formula	C ₁₃ H ₈ Br ₃ NO ₂	[1]
Molecular Weight	449.92 g/mol	[1]
IUPAC Name	3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide	[4]
Synonyms	Tribromsalan, Temasept IV, Trisanil	[1][4]
Appearance	White to off-white crystalline solid	[5]
Solubility	Practically insoluble in water; soluble in hot acetone and dimethylformamide.	[6]

Synthesis and Characterization

The synthesis of salicylanilides, including Tribromsalan, generally involves the condensation of a substituted salicylic acid with a substituted aniline.[7][8] A common and efficient method utilizes a coupling agent to facilitate the formation of the amide bond.

Synthetic Pathway

A plausible synthetic route for **3,4',5-Tribromosalicylanilide** involves the reaction of 3,5-dibromosalicylic acid with 4-bromoaniline in the presence of a dehydrating agent such as phosphorus trichloride (PCl₃) in an inert solvent like xylene.[7][9]

General synthetic workflow for 3,4',5-Tribromosalicylanilide.

Experimental Protocol: Synthesis

This protocol is a general guideline and should be adapted and optimized under appropriate laboratory safety protocols.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromosalicylic acid and an equimolar amount of 4-bromoaniline in dry xylene.
- **Coupling Agent Addition:** Slowly add phosphorus trichloride (approximately 0.4 equivalents) to the stirred solution at room temperature. The addition of PCl_3 in situ forms the more reactive acyl chloride, which readily couples with the aniline.[9]
- **Reaction:** Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After cooling to room temperature, the reaction mixture is quenched with water. The resulting precipitate is collected by filtration.
- **Purification:** The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure **3,4',5-Tribromosalicylanilide**.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

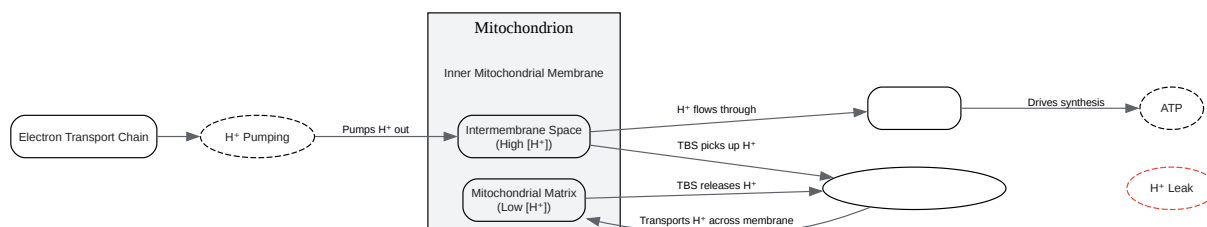
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR to confirm the chemical structure.
- **Mass Spectrometry (MS):** To verify the molecular weight and fragmentation pattern.
- **Infrared (IR) Spectroscopy:** To identify characteristic functional groups (e.g., O-H, N-H, C=O).
- **High-Performance Liquid Chromatography (HPLC):** To determine the purity of the final product.

Mechanism of Action

Tribromsalan exhibits its biological effects through multiple mechanisms, primarily by disrupting cellular energy metabolism and interfering with inflammatory signaling pathways.

Uncoupling of Oxidative Phosphorylation

One of the most well-documented effects of salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria.[10][11] Tribromsalan, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane.[12] It acts as a protonophore, transporting protons from the intermembrane space back into the mitochondrial matrix, thereby dissipating the proton motive force that is essential for ATP synthesis.[12] This uncoupling leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat.[12]



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Uncoupling of oxidative phosphorylation by Tribromsalan.

Inhibition of NF-κB Signaling

More recent research has identified Tribromsalan as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[13] It has been shown to inhibit the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[13] By preventing IκBα phosphorylation, Tribromsalan blocks the degradation of this inhibitor, thereby keeping NF-κB inactive and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.

Antimicrobial Activity

Tribromsalan has demonstrated a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.^{[1][5]} Its efficacy against organisms like *Mycobacterium tuberculosis* has been a subject of research.^{[13][14]} The antimicrobial action is linked to its ability to disrupt cellular membranes and energy production.

Organism Type	Activity Level	Notes	Source
Gram-positive bacteria	High	Includes activity against methicillin-resistant <i>Staphylococcus aureus</i> (MRSA).	^{[15][16]}
Mycobacteria	High	Effective against <i>Mycobacterium tuberculosis</i> .	^{[13][14]}
Gram-negative bacteria	Low to moderate	Generally less susceptible than Gram-positive bacteria.	^{[15][17]}
Fungi	Moderate	Antifungal properties have been documented.	^{[1][5]}

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Tribromsalan using the broth microdilution method.

- **Preparation of Stock Solution:** Prepare a stock solution of Tribromsalan in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).
- **Preparation of Microtiter Plate:** Dispense sterile growth medium (e.g., Mueller-Hinton broth for bacteria) into the wells of a 96-well microtiter plate.

- **Serial Dilutions:** Perform a two-fold serial dilution of the Tribromsalan stock solution across the wells of the plate to create a range of concentrations.
- **Inoculation:** Inoculate each well with a standardized suspension of the test microorganism. Include positive (microorganism with no drug) and negative (medium only) controls.
- **Incubation:** Incubate the plate under conditions appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).
- **MIC Determination:** The MIC is the lowest concentration of Tribromsalan that completely inhibits visible growth of the microorganism.

Safety and Toxicology

WARNING: **3,4',5-Tribromosalicylanilide** is a hazardous substance and should be handled with extreme caution in a laboratory setting.

Photosensitization

The most significant toxicological concern with Tribromsalan is its potential to cause severe photoallergic contact dermatitis.^{[3][18]} Upon exposure to ultraviolet (UV) light, the compound can be activated, leading to skin reactions that can be severe and persistent.^[3] This profound photosensitizing effect led to its ban in cosmetic and drug products by the U.S. Food and Drug Administration (FDA).^[3]

Regulatory Status

In the United States, the FDA has deemed any cosmetic product containing halogenated salicylanilides, including Tribromsalan, to be adulterated and injurious to users.^[3] Its use in consumer products is prohibited.^[6]

Handling and Safety Precautions

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling Tribromsalan.
- **Ventilation:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

- Disposal: Dispose of waste according to institutional and local regulations for hazardous chemicals.
- Acute Toxicity: The compound is harmful if swallowed, with a reported oral LD50 in rats of 410 mg/kg.[19]

Conclusion

3,4',5-Tribromosalicylanilide is a compound with potent biological activities, most notably its antimicrobial effects and its ability to uncouple oxidative phosphorylation. While its clinical and commercial use has been curtailed due to significant safety concerns, particularly severe photosensitization, it remains a valuable tool for researchers. Its well-defined mechanisms of action make it a useful probe for studying mitochondrial function, NF-κB signaling, and the development of antimicrobial resistance. For professionals in drug development, the story of Tribromsalan serves as a critical case study in the importance of thorough toxicological evaluation. Any future research involving this compound must be conducted with a full understanding of its hazardous properties and under strict safety protocols.

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- To cite this document: BenchChem. [3,4',5-Tribromosalicylanilide CAS number 87-10-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683021#3-4-5-tribromosalicylanilide-cas-number-87-10-5]

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